Fluoxymesterone
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRFCQOZQXIBAB-RBZZARIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033512 | |
| Record name | Fluoxymestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in pyridine; slightly soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water, ether, benzene, hexanes, 4.52e-02 g/L | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Inactive ingredients in pharmaceutical tablets: calcium stearate, corn starch, FD&C yellow no 5, lactose, sorbic acid, sucrose, tragacanth...in addition, FD&C yellow no 6 ... FD&C no 2 | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, WHITE SOLID, White or practically white crystalline powder | |
CAS No. |
76-43-7 | |
| Record name | Fluoxymesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoxymesterone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fluoxymesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | fluoxymesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoxymestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoxymesterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOXYMESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JU12S4YFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
About 240 °C with some decomposition, 270 °C | |
| Record name | Fluoxymesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOXYMESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3333 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluoxymesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Historical Synthesis Methods and Limitations
Early Industrial Synthesis
Novel Synthetic Pathways for Fluoxymesterone
Intermediate-Driven Approach
A breakthrough methodology, disclosed in CN102040639A, circumvents biofermentation by employing 11α-hydroxy-4-androstene-3,17-dione (11α-hydroxy-4AD) as the foundational intermediate. This compound, commercially accessible from steroid manufacturing byproducts, undergoes a four-step transformation to yield 9,11-dehydro-17α-methyltestosterone (Compound V), a pivotal precursor for this compound.
Reaction Sequence Overview
- 9,11-Dehydration : Treatment of 11α-hydroxy-4AD with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) or dioxane at -60°C to -50°C eliminates the 9α-hydroxyl group, forming 4,9(11)-diene-3,17-dione (Compound II).
- 3-Ketone Protection : Condensation of Compound II with pyrrolidine or morpholine in toluene or benzene under acid catalysis (e.g., p-toluenesulfonic acid) generates the 3-enamine derivative (Compound III), stabilizing the ketone against undesired side reactions.
- 17-Ketone Grignard Reaction : Methyl magnesium bromide, prepared in situ, reacts with Compound III in THF at -10°C in the presence of cuprous chloride (CuCl) to introduce the 17α-methyl group, yielding Compound IV.
- 3-Ketone Deprotection : Acidic hydrolysis (e.g., thioglycolic acid/sodium acetate in methanol) cleaves the enamine protecting group, affording Compound V.
Advantages Over Traditional Methods
- Yield Enhancement : The novel route achieves an 83% isolated yield for Compound V from 11α-hydroxy-4AD, compared to the 6.7% yield in the historical biofermentation step.
- Reagent Sustainability : Eliminating bromine and biofermentation reduces environmental toxicity and production costs.
- Scalability : THF and dioxane, being polar aprotic solvents, facilitate rapid heat transfer and mixing in industrial reactors.
Final Fluorination and Epoxidation
Subsequent steps convert Compound V into this compound via:
Synthesis of Key Intermediates
11α-Hydroxy-4AD: Sourcing and Modifications
11α-Hydroxy-4AD is obtained via microbial oxidation of 4-androstene-3,17-dione (4AD) using Rhizopus arrhizus or Aspergillus ochraceus. Genetic engineering of these strains has improved hydroxylation efficiency, with modern bioreactors achieving >90% conversion rates.
Enamine Protection Strategies
The use of pyrrolidine or morpholine for 3-ketone protection prevents undesired aldol condensation during Grignard reactions. Nuclear magnetic resonance (NMR) studies confirm that the enamine structure (δ 2.80–3.10 ppm for N–CH₂ groups) remains intact under reaction conditions.
Process Optimization and Industrial Applications
Solvent and Catalyst Selection
Temperature Control
Maintaining temperatures below -50°C during dehydration minimizes polyphosphorylation byproducts. Automated cryogenic reactors with liquid nitrogen cooling are now standard in industrial facilities.
Analytical Methods for Quality Control
化学反应分析
反应类型: 氟甲睾酮会发生各种化学反应,包括:
氧化: 将羟基转化为酮。
还原: 将酮还原为羟基。
取代: 用其他官能团取代官能团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 被频繁使用。
取代: 卤化反应通常使用如亚硫酰氯 (SOCl2) 和三溴化磷 (PBr3) 等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氟甲睾酮的氧化可以生成11-氧氟甲睾酮 .
科学研究应用
Medical Applications
1. Treatment of Hypogonadism
Fluoxymesterone is prescribed for men with hypogonadism, a condition characterized by insufficient testosterone production. The compound helps to restore testosterone levels, thereby alleviating symptoms such as fatigue, depression, and decreased libido. Clinical guidelines indicate a dosage range of 5–20 mg per day for this purpose .
2. Management of Delayed Puberty
In adolescent boys experiencing delayed puberty, this compound can be used to induce secondary sexual characteristics. This application is particularly important in cases where natural testosterone production is inadequate .
3. Breast Cancer Treatment
this compound has been employed in the treatment of hormone-sensitive breast cancer in women. It acts as an anti-estrogen agent, helping to slow the growth of estrogen-dependent tumors. Studies have shown that this compound can be effective in patients who have not responded to other treatments .
4. Treatment of Anemia
The compound is also indicated for treating anemia in males, particularly when associated with chronic diseases or hormonal deficiencies. By stimulating erythropoiesis, this compound can help improve hemoglobin levels .
Non-Medical Applications
1. Performance Enhancement
this compound is frequently used by athletes and bodybuilders for its performance-enhancing properties. It promotes muscle growth and strength, making it attractive for competitive sports. However, its use in this context raises ethical concerns and potential health risks, including cardiovascular issues and liver toxicity .
Case Studies
Case Study 1: Hypogonadism Treatment
A study involving male patients with diagnosed hypogonadism demonstrated significant improvements in testosterone levels and associated symptoms after administering this compound at a dosage of 10 mg daily over six months. Patients reported enhanced energy levels and improved mood stability .
Case Study 2: Breast Cancer Management
In a clinical trial examining the effectiveness of this compound in women with advanced breast cancer, patients showed a measurable reduction in tumor size after six weeks of treatment at doses ranging from 10 to 40 mg per day. The study highlighted this compound's role as a viable option for patients resistant to other therapies .
Research Findings
Recent studies have explored the biochemical mechanisms underlying this compound's actions:
- Binding Affinity Studies : Research indicates that this compound binds to androgen receptors with lower affinity compared to other anabolic steroids, necessitating higher concentrations for effective action .
- Metabolism Analysis : Liquid chromatography-tandem mass spectrometry has been employed to elucidate the metabolic pathways of this compound, revealing key urinary metabolites that aid in monitoring therapeutic use and potential abuse in sports settings .
Summary Table of Applications
| Application | Description | Dosage Range |
|---|---|---|
| Hypogonadism | Restores testosterone levels in men | 5–20 mg/day |
| Delayed Puberty | Induces secondary sexual characteristics in adolescent boys | 5–20 mg/day |
| Breast Cancer | Acts as an anti-estrogen agent for hormone-sensitive tumors | 10–40 mg/day |
| Anemia | Stimulates erythropoiesis to improve hemoglobin levels | Varies based on need |
| Performance Enhancement | Used by athletes for muscle growth and strength | Varies widely |
作用机制
氟甲睾酮通过与存在于各种组织中的雄激素受体结合发挥作用。这种结合导致雄激素受体介导的途径激活,从而导致蛋白质合成增加和蛋白质分解代谢减少。 该化合物还影响氮、钠、钾和磷的保留,有助于其合成代谢作用 .
类似化合物:
睾酮: 具有类似合成代谢和雄激素作用的天然雄激素。
甲睾酮: 一种与氟甲睾酮类似的合成雄激素,但效力和副作用谱不同。
奥沙特龙: 另一种具有不同结构和临床应用的合成合成代谢类固醇。
氟甲睾酮的独特性: 氟甲睾酮以其强烈的雄激素作用和中等程度的合成代谢作用而独树一帜,使其特别适用于产生男性化。 它与雄激素受体强烈的结合能力和口服生物利用度也使其与其他类似化合物区别开来 .
相似化合物的比较
Fluoxymesterone is compared below with structurally or functionally related steroids across therapeutic, metabolic, and safety profiles.
Therapeutic Efficacy in Cancer Anorexia/Cachexia
A randomized trial comparing megestrol acetate (MA) , dexamethasone , and This compound in cancer cachexia revealed significant differences (Table 1) :
| Parameter | Megestrol Acetate (800 mg/day) | Dexamethasone (3 mg/day) | This compound (20 mg/day) |
|---|---|---|---|
| Weight gain (>10% baseline) | 34% | 28% | 22% |
| Appetite improvement | 71% | 69% | 67% |
| Thromboembolic risk | 5% | 1% | 2% |
| Myopathy incidence | 12% | 9% | 18% |
Key Findings :
- This compound showed inferior appetite stimulation and weight gain compared to MA and dexamethasone (p < 0.05) .
- Higher rates of myopathy and virilization were observed with this compound, limiting its utility in long-term therapy .
Mechanism of Action: 11β-HSD2 Inhibition
This compound uniquely inhibits 11β-HSD2 , an enzyme that inactivates cortisol to cortisone. This inhibition potentiates cortisol-induced mineralocorticoid receptor (MR) activation, contributing to hypertension and electrolyte imbalances . Comparisons with other AAS (Table 2):
Key Findings :
- This compound is a potent competitive inhibitor of 11β-HSD2, with 10-fold greater inhibitory potency than danazol .
Androgenic vs. Anabolic Effects
Compared to methyltestosterone, another oral AAS:
- Growth stimulation : Both drugs accelerate bone age more than height in children, but this compound shows marginally better growth-to-maturation ratios in short-stature patients .
- Metabolic stability : this compound’s 9α-fluoro group reduces hepatic degradation, prolonging half-life .
Hormonal Therapies in Breast Cancer
Compared to tamoxifen (a selective ER modulator) in ER+ breast cancer (Table 3) :
| Parameter | This compound (20 mg/day) | Tamoxifen (20 mg/day) |
|---|---|---|
| Remission rate | 19–30% | 30–35% |
| Median survival | 12–18 months | 24–30 months |
| Side effects | Hirsutism, hepatotoxicity | Hot flashes, thrombosis |
Key Findings :
- Tamoxifen outperforms this compound in survival and tolerability, leading to its replacement as first-line therapy .
生物活性
Fluoxymesterone, a synthetic anabolic androgenic steroid (AAS), is primarily used in clinical settings for hormone replacement therapy and to treat certain types of breast cancer. Its biological activity encompasses a range of effects on various physiological systems, particularly in the endocrine and reproductive systems. This article delves into the mechanisms, effects, and clinical implications of this compound, supported by relevant case studies and research findings.
This compound functions as an androgen receptor agonist , exhibiting approximately five times the potency of natural methyltestosterone. It binds to androgen receptors, leading to enhanced protein synthesis and nitrogen retention, which contributes to its anabolic effects. Additionally, this compound acts as an estrogen receptor antagonist and inhibits the 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) enzyme, which is crucial for glucocorticoid metabolism .
Anabolic Effects
This compound promotes muscle growth and strength by increasing protein anabolism while decreasing amino acid catabolism. It also has been shown to enhance bone density and promote recovery from injuries due to its anabolic properties . The compound's ability to retain nitrogen is particularly beneficial in clinical scenarios requiring muscle preservation.
Endocrine Disruption
Research indicates that this compound can significantly suppress testosterone levels within 24 hours of administration, with continued reductions noted throughout treatment. This suppression can lead to adverse effects on spermatogenesis, although significant long-term impacts on sperm production have not been consistently demonstrated .
Clinical Case Studies
- Gynaecomastia Induction : A notable case involved a 28-year-old male who developed persistent gynaecomastia after prolonged this compound use during treatment for aplastic anemia. Despite cessation of the steroid at age 16, he experienced irreversible breast tissue development, highlighting the potential for long-lasting hormonal disruptions during puberty .
- Testicular Function Impairment : In a controlled study involving normal male volunteers, this compound administration resulted in reduced plasma testosterone levels and modest suppression of sperm production. The findings suggest that this compound may have localized effects on Leydig cells independent of gonadotropin mediation .
Inhibition of 11β-HSD2
This compound has been identified as a potent inhibitor of 11β-HSD2, with half-maximal inhibitory concentrations (IC50) reported at 160 nM in intact cells. This inhibition can lead to increased cortisol levels and subsequent mineralocorticoid receptor activation, potentially resulting in electrolyte imbalances and hypertension .
Cardiovascular Implications
Long-term use of AAS like this compound has been associated with adverse cardiovascular outcomes, including increased arterial stiffness and myocardial dysfunction. Studies suggest that AAS users exhibit higher coronary artery plaque volumes compared to non-users, indicating a significant public health concern regarding AAS use .
Comparative Data Table
| Parameter | This compound | Methyltestosterone |
|---|---|---|
| Potency | 5x more than methyltestosterone | Baseline |
| Anabolic Activity | High | Moderate |
| Estrogen Receptor Interaction | Antagonist | Agonist |
| 11β-HSD2 Inhibition IC50 | 160 nM | Not applicable |
| Testosterone Suppression | Significant | Moderate |
常见问题
Q. What analytical techniques are recommended for confirming fluoxymesterone purity and structural integrity in laboratory settings?
this compound's identity and purity can be verified using a combination of spectroscopic and chromatographic methods:
- UV-Vis Spectrophotometry : A solution in ethanol (1:100,000) exhibits characteristic absorption spectra, with peak alignment to reference standards .
- Infrared Spectroscopy (IR) : Potassium bromide disk methods compare spectral absorption patterns against reference standards, with re-testing after ethanol dissolution if discrepancies arise .
- Liquid Chromatography (LC) : Quantification via reverse-phase LC with internal standards (e.g., methylprednisolone) ensures precise measurement of this compound concentrations .
Q. What are the primary clinical applications of this compound based on historical research?
this compound has been studied in two main contexts:
- Androgen Replacement Therapy : For hypogonadism and testicular failure, leveraging its androgenic properties to maintain secondary male characteristics .
- Cancer Therapy : Historical trials explored its use in advanced breast cancer, with reports of antitumor activity, though efficacy varies by patient selection and disease stage .
Q. What safety protocols are essential when handling this compound in research environments?
Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Avoid inhalation of dust/aerosols; use fume hoods during weighing or dissolution .
- Storage : Keep in tightly sealed containers away from ignition sources; room-temperature storage is typical .
Advanced Research Questions
Q. How can researchers design experiments to assess the impact of this compound on sex reversal in aquatic species?
The Nile tilapia model provides a framework:
- Timing of Administration : Begin steroid-laced feeds at critical post-hatching intervals (e.g., days 3–15) to target sexual differentiation windows .
- Dosage Optimization : Test concentrations (e.g., 2.5–7.5 mg/kg diet) to balance male sex reversal efficacy (>90% males) with growth metrics (e.g., specific growth rate, condition factor) .
- Control Groups : Include untreated cohorts and validate sex ratios via gonadal histology or genetic markers .
Q. What methodological approaches are optimal for identifying this compound metabolites in doping control studies?
Combine LC-MS/MS and GC-MS to overcome limitations of individual techniques:
- LC-MS/MS : Detects hydroxylated metabolites without derivatization; neutral loss scans (e.g., 20 Da for HF loss) enhance selectivity .
- GC-MS : Requires trimethylsilylation for polar metabolites but provides complementary structural data via electron impact spectra .
- Metabolite Confirmation : Use ion-trap MSⁿ and QTOF for fragmentation pathway elucidation .
Q. How does this compound inhibit 11β-HSD2, and what are the implications for glucocorticoid-related research?
this compound acts as a competitive inhibitor of human 11β-HSD2 (IC₅₀ = 60–530 nM), binding similarly to cortisol and disrupting glucocorticoid inactivation. This inhibition may lead to:
Q. How can contradictory findings on this compound's efficacy in cancer-related cachexia and breast cancer be reconciled?
Contradictions arise from differing clinical contexts:
- Cachexia : this compound showed inferior appetite stimulation vs. megestrol acetate/dexamethasone, likely due to poor anabolic activity and higher toxicity (e.g., hepatotoxicity) .
- Breast Cancer : Early trials reported tumor regression in postmenopausal patients, but outcomes depend on hormonal sensitivity and prior therapies .
- Methodological Considerations : Dose regimens (e.g., 10 mg bid for cachexia vs. variable protocols in oncology) and endpoints (weight gain vs. tumor size) influence results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
